

BAY-3827: An In-Depth Technical Guide to In Vitro Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, efficacy, and mechanism of action of **BAY-3827**, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). The information is compiled from multiple peer-reviewed studies to serve as a valuable resource for researchers in oncology, metabolism, and drug discovery.

Core Quantitative Data

The in vitro potency of **BAY-3827** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against AMPK and other kinases, as well as its effects in cellular models.

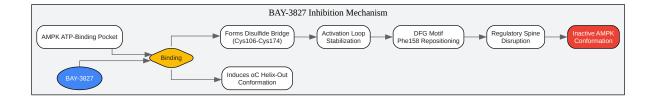
Table 1: In Vitro Biochemical Potency of BAY-3827 Against AMPK

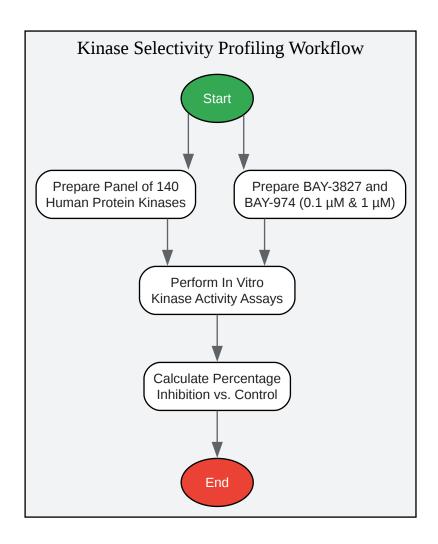
Target	ATP Concentration	IC50 (nM)	Species	Assay Conditions
AMPK	10 μM (low)	1.4	Human (α2β1γ1 complex)	Cell-free assay, with 2 μM AMP[1][2]
AMPK	2 mM (high)	15	Human (α2β1γ1 complex)	Cell-free assay, with 2 μM AMP[1][2][3][4]
AMPK	200 μΜ	17	Rat (liver purified)	Cell-free assay[5]
ΑΜΡΚ α1β1γ1	200 μΜ	25	Human	Bacterially expressed, Thr172 phosphorylated[5]
ΑΜΡΚ α2β2γ1	200 μΜ	70	Human	Bacterially expressed, Thr172 phosphorylated[5]
AMPK α2 Kinase Domain	200 μΜ	89	Human	Bacterially expressed, Thr172 phosphorylated[5

Table 2: Off-Target Kinase Inhibition Profile of BAY-3827

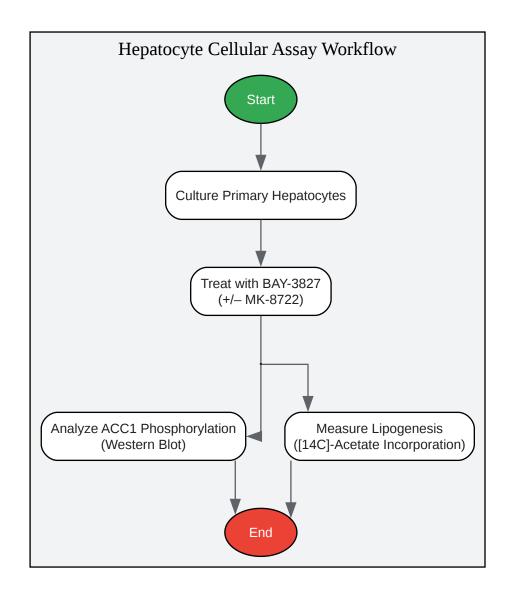
Off-Target Kinase	IC50 (nM)	ATP Concentration	Notes
RSK1 (RPS6KA1)	9.1	1 μΜ	Eurofins assay[6]
RSK2 (RPS6KA2)	24	1 μΜ	Eurofins assay[6][7]
RSK3 (RPS6KA3)	52	1 μΜ	Eurofins assay[6][7]
RSK4 (RPS6KA6)	36	Not Specified	Bayer in-house assay[3][6][7]
MSK1 (RPS6KA5)	43	1 μΜ	Eurofins assay[6][7]
Flt3	124	10 μΜ	[3]
c-Met	788	10 μΜ	[3]
Aurora A	1324	10 μΜ	[3]
MST3	94	1 μΜ	Eurofins assay[6][7]

Table 3: Cellular Efficacy of BAY-3827




Cell Line	Assay	Endpoint	IC50 / Effective Concentration	Duration
Hepatocytes	ACC1 Phosphorylation	Inhibition of MK- 8722-mediated phosphorylation	2.5 - 5 μM (complete inhibition)	Not Specified
Hepatocytes	Lipogenesis	Rescue of MK- 8722-mediated inhibition	Dose-dependent	Not Specified
LNCaP & VCaP	ACC1 Ser79 Phosphorylation	Strong reduction	Not Specified (tested 0-10 nM)	Overnight
LNCaP & VCaP	Proliferation	Inhibition	Strong inhibitory effects at 0-10 nM	6 days
IMR-32	pACC HTRF Assay	Inhibition	150 nM	Not Specified
U2OS	ACC Phosphorylation (Ser80)	Inhibition of MK- 8722-induced phosphorylation	Dose-dependent	30 min
MYC-dependent cancer cell lines (COLO 320DM, Ramos, etc.)	Proliferation	No significant anti-proliferative activity	Not Specified	Not Specified

Mechanism of Action


BAY-3827 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the AMPK kinase domain.[8] This binding induces an α C helix-out conformation, which is characteristic of an inactive kinase state.[8] A key feature of **BAY-3827**'s inhibitory mechanism is the formation of a disulfide bridge between Cys106 in the α D helix and Cys174 in the activation loop.[8] This covalent bond stabilizes the activation loop, leading to a repositioning of the DFG motif's phenylalanine (Phe158) and disruption of the regulatory spine, ultimately locking the kinase in an inactive conformation.[8]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. Probe BAY-3827 | Chemical Probes Portal [chemicalprobes.org]
- 8. themoonlight.io [themoonlight.io]
- To cite this document: BenchChem. [BAY-3827: An In-Depth Technical Guide to In Vitro Potency and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819853#bay-3827-in-vitro-potency-and-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com